地奥宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

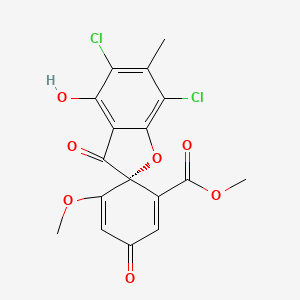

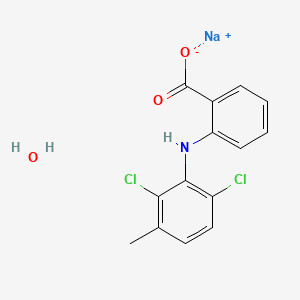

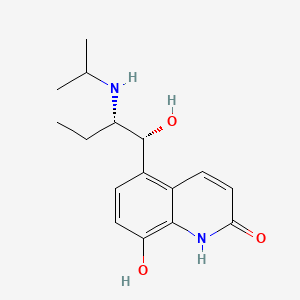

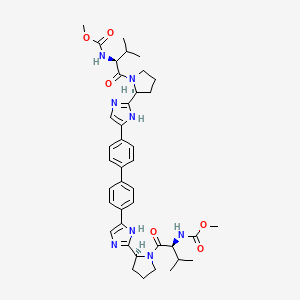

(+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).

Estin is a natural product found in Aspergillus terreus with data available.

科学研究应用

杀虫活性

地奥宁,来源于海洋真菌曲霉属,已被修饰以增强其生物活性。一系列地奥宁的新醚衍生物表现出显著的杀虫特性。 例如,一种衍生物表现出有效的杀虫活性,IC50值为89 μM,与阳性对照印楝素的IC50值70 μM相当 。这表明地奥宁衍生物可能是传统杀虫剂的有希望的替代品。

抗菌特性

几种地奥宁衍生物对金黄色葡萄球菌和鲑鱼气单胞菌等病原体表现出强烈的抗菌活性。 最小抑菌浓度(MIC)值范围为1.15至4.93 μM,表明在低浓度下具有高功效 。这突出了地奥宁作为开发新型抗菌剂的先导化合物的潜力。

构效关系

对地奥宁衍生物的研究提供了对控制其生物活性的构效关系的见解。 修饰,例如引入卤代苄基,特别是氟苄基,以及在4-OH位置的取代,是增强杀虫和抗菌活性的关键因素 。了解这些关系对于合理设计更有效的衍生物至关重要。

衍生物的半合成

地奥宁衍生物已成功地使用高产率的一步反应进行半合成。 该过程允许快速有效地生产各种衍生物,便于探索它们的生物活性和潜在应用 。

海洋天然产物增强

地奥宁的工作是海洋天然产物如何被修饰以增强其生物活性的一个典型例子。 通过从海洋生物中分离天然化合物并对其进行化学修饰,研究人员可以为各种应用解锁新的和改进的特性 。

潜在的药物应用

鉴于其有效的杀虫和抗菌活性,地奥宁及其衍生物可以进一步探索用于药物应用。 它们可以作为模板用于开发新药来对抗耐药菌株和影响公众健康的害虫 。

农业应用

地奥宁衍生物的杀虫特性可用于农业用途,提供合成杀虫剂的替代品。 这有助于减少环境影响并促进可持续农业实践 。

生物活性化合物发现

地奥宁的修饰和分析有助于更广泛的生物活性化合物发现领域。 通过研究天然产物及其衍生物,研究人员可以继续发现具有新颖活性的化合物,这些化合物可能具有重要的科学和治疗意义 。

作用机制

Target of Action

Geodin, also known as Ziprasidone, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar disorder . It mainly binds to and inhibits receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

It is believed to inhibit communication between nerves in the brain by blocking receptors on the nerves for several neurotransmitters . It functions as an antagonist at the D2, 5-HT2A, and 5-HT1D receptors and as an agonist at the 5-HT1A receptor . Geodin also moderately inhibits the reuptake of serotonin and norepinephrine .

Biochemical Pathways

It is known that the compound affects the pathways related to dopamine, serotonin, histamine, norepinephrine, and acetylcholine . The inhibition of these pathways and the resulting changes in neurotransmitter levels are believed to contribute to Geodin’s antipsychotic effects .

Pharmacokinetics

Geodin has a bioavailability of 60% when administered orally and 100% when administered intramuscularly . It is metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase . The elimination half-life of Geodin is approximately 7 to 10 hours , and it is excreted in the urine and feces .

Result of Action

The result of Geodin’s action is a reduction in the symptoms of schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder . Although classified as an atypical antipsychotic, Geodin appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class .

Action Environment

The action, efficacy, and stability of Geodin can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of Geodin . Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the drug’s action and effectiveness .

生化分析

Biochemical Properties

Geodin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the production of Geodin in Aspergillus terreus involves a gene cluster, which includes a polyketide synthase .

Molecular Mechanism

At the molecular level, Geodin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of Geodin involves the activation of a transcription factor in the Geodin gene cluster .

属性

CAS 编号 |

427-63-4 |

|---|---|

分子式 |

C17H12Cl2O7 |

分子量 |

399.2 g/mol |

IUPAC 名称 |

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1 |

InChI 键 |

LUBKKVGXMXTXOZ-QGZVFWFLSA-N |

SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

手性 SMILES |

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

规范 SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

外观 |

Pale yellow solidPurity:≥95% by HPLC |

同义词 |

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of (+)-geodin is C17H12Cl2O7 and its molecular weight is 403.18 g/mol. []

ANone: Geodin has been characterized using a variety of spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

ANone: Geodin is a fungal metabolite produced via a complex biosynthetic pathway that begins with the polyketide precursor, emodin. [, , ]

ANone: Several enzymes play key roles in geodin biosynthesis, including polyketide synthases (PKSs), cytochrome P450 enzymes, methyltransferases, and halogenases. One specific enzyme, dihydrogeodin oxidase, catalyzes the final step of (+)-geodin biosynthesis. [, , , ]

ANone: Yes, factors like carbon and nitrogen sources, pH, and the presence of elicitors can significantly impact geodin production. For example, crude glycerol can be used as an alternative substrate, but the presence of contaminants can influence geodin yields. [, , ]

ANone: Geodin exhibits a broad range of biological activities, including antiviral, antimicrobial, cytotoxic, and fibrinolytic enhancement properties. [, , , , ]

ANone: Studies suggest that geodin inhibits viral replication by interfering with processes between viral adsorption and viral protein synthesis. []

ANone: Research suggests that geodin, along with other fungal metabolites, enhances fibrinolytic activity in bovine aortic endothelial cells by potentially inducing urokinase production and/or inhibiting plasminogen activator inhibitor-1 (PAI-1). []

ANone: Modifications to the geodin structure, such as the introduction of halogenated benzyl groups or esterification of the 4-OH group, have been shown to influence its insecticidal and antibacterial activities. [, ]

ANone: Geodin can be isolated from fungal cultures using solvent extraction methods, followed by purification techniques like column chromatography. [, ]

ANone: Various techniques are employed to analyze geodin, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, ]

ANone: Yes, the gene cluster responsible for geodin biosynthesis has been identified in Aspergillus terreus and successfully transferred to Aspergillus nidulans for heterologous expression. [, ]

ANone: This achievement enables researchers to study the geodin biosynthetic pathway in a genetically tractable host, facilitating further investigations into gene function and potential pathway engineering. [, ]

ANone: Geodin’s diverse biological activities make it a promising candidate for further development as an antiviral, antibacterial, antifungal, or anticancer agent. [, , ]

ANone: Further investigation of geodin's mechanism of action, in vivo efficacy, and toxicological profile is needed. Additionally, exploring the potential for engineering geodin derivatives with improved activity and pharmacokinetic properties holds promise. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

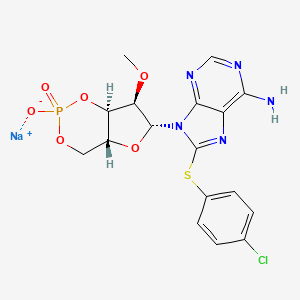

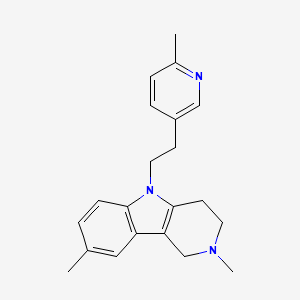

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)